![molecular formula C15H13N5O5S2 B2539177 4-{[(4,6-二氧代-2-硫代四氢嘧啶-5(2H)-亚甲基)甲基]氨基}-N-(5-甲基-1,2-恶唑-3-基)苯磺酰胺 CAS No. 1021262-57-6](/img/structure/B2539177.png)
4-{[(4,6-二氧代-2-硫代四氢嘧啶-5(2H)-亚甲基)甲基]氨基}-N-(5-甲基-1,2-恶唑-3-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrimidine, a class of organic compounds with diverse biological activities . It has been identified as an inhibitor of MDM2–p53, a protein-protein interaction that plays a crucial role in cell cycle regulation and apoptosis .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, which this compound is a part of, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are popular due to their efficiency and versatility .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectral techniques, including 1H and 13C NMR, LCMS, and FT-IR .科学研究应用
CDK2 抑制和抗肿瘤活性
根据分子对接模拟研究,设计了一系列新的嘧啶-苯磺酰胺衍生物,作为潜在的细胞周期依赖性激酶 2 (CDK2) 抑制剂。合成过程以 6-(3,4-二甲氧基苯基)-4-氧代-2-硫代-1,2,3,4-四氢嘧啶-5-腈作为关键起始化合物。这些衍生物对培养的人类 Hela 细胞系表现出抗增殖活性,表明它们在癌症治疗中具有潜在应用 (Fathalla 等人,2012)。
抗肿瘤和抗菌剂
合成了一系列氨基硫代甲酰基氨基-苯-磺酰胺-噻吩-羧酸酯和噻吩[3,2-d]嘧啶-2-基-氨基-苯磺酰胺,并评估了它们对各种人肿瘤细胞系的体外活性以及抗菌活性。一些化合物对肝癌 (HepG-2)、结肠癌 (HT-29) 和肺癌 (NCI-H460) 细胞系的活性高于参考药物多柔比星,并且还对革兰氏阳性和革兰氏阴性细菌表现出高活性 (Hafez 等人,2017)。
光动力治疗的光敏剂
已合成、表征和评估了用苯磺酰胺基团取代的新型锌酞菁衍生物的光物理和光化学性质。这些性质表明它们在癌症治疗的光动力治疗中作为光敏剂的潜在应用,具有良好的荧光特性和对 II 型机制很重要的单线态氧量子产率 (Pişkin 等人,2020)。
A2B 腺苷受体拮抗剂
已鉴定出一系列新的 4-(1,3-二烷基-2,4-二氧代-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-6-基)苯磺酰胺作为有效的 A2B 腺苷受体拮抗剂。已评估这些化合物对人 A2B、A1 和 A3 腺苷受体的结合亲和力,显示出高亲和力和选择性,表明它们具有针对这些受体开发新疗法的潜力 (Esteve 等人,2006)。
作用机制
While the exact mechanism of action for this compound is not specified in the retrieved papers, it’s known that it inhibits the MDM2–p53 interaction . This interaction is crucial in cell cycle regulation and apoptosis, suggesting that this compound could have potential applications in cancer treatment .
属性
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S2/c1-8-6-12(19-25-8)20-27(23,24)10-4-2-9(3-5-10)16-7-11-13(21)17-15(26)18-14(11)22/h2-7H,1H3,(H,19,20)(H3,17,18,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRXJDPUBIJGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。